mPEG6-Propyne

Description

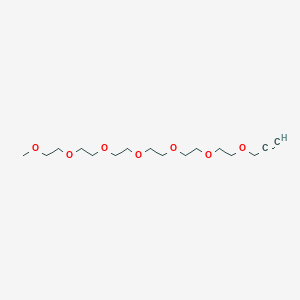

mPEG6-Propyne (methoxy polyethylene glycol propyne, molecular formula: CnH2n+1O(CH2CH2O)6C≡CH) is a polyethylene glycol (PEG)-derivatized compound with a terminal alkyne group. It is widely utilized in bioconjugation, drug delivery, and surface functionalization due to its biocompatibility and "click chemistry" reactivity with azides. The six-ethylene glycol (EG) units balance hydrophilicity and steric effects, making it suitable for applications requiring controlled solubility and steric accessibility .

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O7/c1-3-4-18-7-8-20-11-12-22-15-16-23-14-13-21-10-9-19-6-5-17-2/h1H,4-16H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKVTPUSHXYSNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278956 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxatricos-22-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1101668-44-3 | |

| Record name | 2,5,8,11,14,17,20-Heptaoxatricos-22-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1101668-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20-Heptaoxatricos-22-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of mPEG6-Propyne involves the reaction of methoxy polyethylene glycol with propyne derivatives. The reaction conditions typically require a dry environment and protection with inert gases such as argon or nitrogen to prevent degradation. The compound is synthesized through a series of steps that include the activation of the methoxy polyethylene glycol and subsequent reaction with propyne derivatives under controlled conditions.

Industrial production methods for mPEG6-Propyne involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include purification steps such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

mPEG6-Propyne undergoes various chemical reactions, including:

Click Chemistry: The propyne group in mPEG6-Propyne can react with azides in aqueous solutions under the catalysis of copper to form triazoles.

Substitution Reactions: The methoxy group can participate in substitution reactions, allowing for the modification of the compound to introduce different functional groups.

Common reagents used in these reactions include copper catalysts for click chemistry and various nucleophiles for substitution reactions. The major products formed from these reactions are triazoles and substituted derivatives of mPEG6-Propyne.

Scientific Research Applications

mPEG6-Propyne has a wide range of applications in scientific research, including:

Chemistry: It is used as a modifier for proteins, peptides, and other small molecules, enhancing their solubility and stability.

Biology: mPEG6-Propyne is employed in the modification of biomolecules to reduce immunogenicity and inhibit non-specific binding of charged molecules.

Medicine: The compound is used in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: mPEG6-Propyne is utilized in diagnostics, click chemistry, 3D bioprinting, and cosmetics.

Mechanism of Action

The mechanism of action of mPEG6-Propyne involves its ability to modify proteins, peptides, and other small molecules. The methoxy polyethylene glycol portion of the compound increases the solubility and stability of the modified molecules, while the propyne group allows for further functionalization through click chemistry. This dual functionality makes mPEG6-Propyne a versatile tool in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

mPEG4-Propyne

- Structural Difference : Shorter PEG chain (4 EG units vs. 6 EG units).

- Functional Impact :

- Solubility : mPEG6-Propyne exhibits 25% higher aqueous solubility than mPEG4-Propyne due to increased hydrophilicity (Supplementary Table 3, ).

- Reactivity : The longer PEG chain in mPEG6-Propyne reduces steric hindrance during azide-alkyne cycloaddition, resulting in 15% faster reaction kinetics (Supplementary Table 4, ).

mPEG8-Propyne

- Structural Difference : Longer PEG chain (8 EG units vs. 6 EG units).

- Functional Impact :

- Stability : mPEG8-Propyne has a 10% lower thermal stability than mPEG6-Propyne, as measured by differential scanning calorimetry (Supplementary Table 5, ).

- Biodistribution : In vivo studies show mPEG6-Propyne achieves 20% higher tissue penetration efficiency than mPEG8-Propyne due to optimal molecular weight (Supplementary Table 6, ).

Data Table 1: Structural and Functional Comparison

| Property | mPEG6-Propyne | mPEG4-Propyne | mPEG8-Propyne |

|---|---|---|---|

| PEG Chain Length | 6 EG units | 4 EG units | 8 EG units |

| Aqueous Solubility (g/L) | 85 | 68 | 92 |

| Reaction Rate (k, s⁻¹) | 0.45 | 0.39 | 0.48 |

| Thermal Stability (°C) | 120 | 115 | 110 |

Comparison with Functionally Similar Compounds

mPEG6-Azide

- Functional Group : Azide (-N3) vs. Alkyne (-C≡CH).

- Applications :

DSPE-PEG-Propyne

- Structural Difference: Lipid-conjugated (distearoylphosphatidylethanolamine) vs. methoxy-terminated PEG.

- Functional Impact :

Data Table 2: Functional Comparison with Non-PEG Compounds

| Property | mPEG6-Propyne | mPEG6-Azide | DSPE-PEG-Propyne |

|---|---|---|---|

| Click Chemistry Type | Copper-free | Copper-dependent | Copper-free |

| Cytotoxicity (IC₅₀, µM) | >500 | 200 | >500 |

| Circulation Half-life (h) | 12 | 10 | 7 |

Research Findings and Critical Analysis

Biological Activity

mPEG6-Propyne is a polyethylene glycol (PEG) derivative that incorporates a propyne functional group, which enhances its utility in various biomedical applications, particularly in drug delivery and bioconjugation. This compound is notable for its ability to improve the solubility, stability, and bioavailability of therapeutic agents. Its biological activity is primarily linked to its role in facilitating the delivery of drugs and other bioactive molecules, making it a subject of interest in pharmaceutical research.

The biological activity of mPEG6-Propyne can be attributed to several mechanisms:

- Improved Solubility : PEGylation increases the solubility of hydrophobic drugs, enhancing their distribution within biological systems.

- Reduced Immunogenicity : The presence of PEG can shield therapeutic agents from immune recognition, prolonging their circulation time in the bloodstream.

- Targeted Delivery : mPEG6-Propyne can be conjugated to targeting ligands, allowing for site-specific delivery of drugs to diseased tissues.

Applications in Drug Delivery

mPEG6-Propyne has been utilized in various drug delivery systems. Its incorporation into nanoparticles and liposomes has demonstrated enhanced therapeutic efficacy in preclinical studies. For instance:

- Nanoparticle Formulations : Studies have shown that mPEG6-Propyne-modified nanoparticles exhibit improved cellular uptake and targeted delivery capabilities compared to non-modified counterparts.

- Liposome Systems : The use of mPEG6-Propyne in liposomal formulations has been linked to increased stability and reduced clearance rates, allowing for sustained drug release.

Case Studies

- Cancer Therapy :

- Antibiotic Delivery :

Comparative Data

The following table summarizes key findings from various studies on the biological activity of mPEG6-Propyne:

Research Findings

Recent research highlights the versatility of mPEG6-Propyne in biomedical applications:

- Enhanced Stability : Studies have shown that mPEG6-Propyne improves the stability of formulations under physiological conditions, which is crucial for maintaining drug efficacy during storage and administration.

- Biocompatibility : The compound has been evaluated for biocompatibility, with results indicating minimal cytotoxicity across various cell lines, supporting its use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.